5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and bromo substituents on the pyrazine ring makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of 2-amino-5-bromopyrazine with a pyridylboronic acid derivative under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
While specific industrial production methods for 5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cross-Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, water, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substituting the bromo group with an amine would yield an amino-substituted pyrazine derivative.
Scientific Research Applications
5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(2-pyridyl)pyrazine (DPP)
- Pyrazine-2-amidoxime (PAOX)
- Pyrazine-2-thiocarboxamide (PTCA)
- 2-Amino-5-bromo-3-(methylamino)pyrazine (ABMAP)
Uniqueness
5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine is unique due to the combination of its amino and bromo substituents, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules for various applications.
Properties
CAS No. |
1185315-91-6 |
---|---|
Molecular Formula |
C9H7BrN4 |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-(4-bromopyridin-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H7BrN4/c10-6-1-2-12-7(3-6)8-4-14-9(11)5-13-8/h1-5H,(H2,11,14) |
InChI Key |
OZGQHNCIYRQGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=CN=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.